

"2-Hydroxy-5-iminoazacyclopent-3-ene" functionalization and derivatization methods

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Compound of Interest

Compound Name: 2-Hydroxy-5-iminoazacyclopent-3-ene

Cat. No.: B1213968

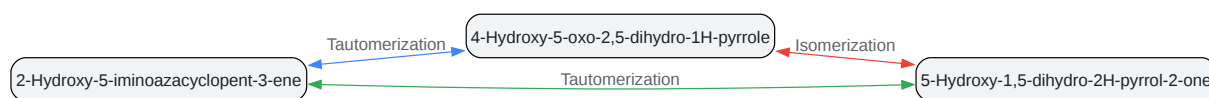
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An in-depth exploration of the functionalization and derivatization of the "**2-Hydroxy-5-iminoazacyclopent-3-ene**" scaffold, focusing on its more stable and synthetically accessible tautomeric form, the hydroxypyrrolinone core. This document provides researchers, scientists, and drug development professionals with detailed application notes and experimental protocols for creating diverse chemical libraries based on this privileged heterocyclic system.

Application Notes

Introduction to the Hydroxypyrrolinone Scaffold

The compound "**2-Hydroxy-5-iminoazacyclopent-3-ene**" exists in equilibrium with its more stable tautomers, primarily 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrroles and 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[1] Their derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antidiabetic, antimicrobial, and anticancer properties.[2][3][4] The versatile functional handles on the hydroxypyrrolinone core—namely the N-H bond of the lactam, the C-OH hydroxyl group, and various positions on the carbon backbone—allow for extensive derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.



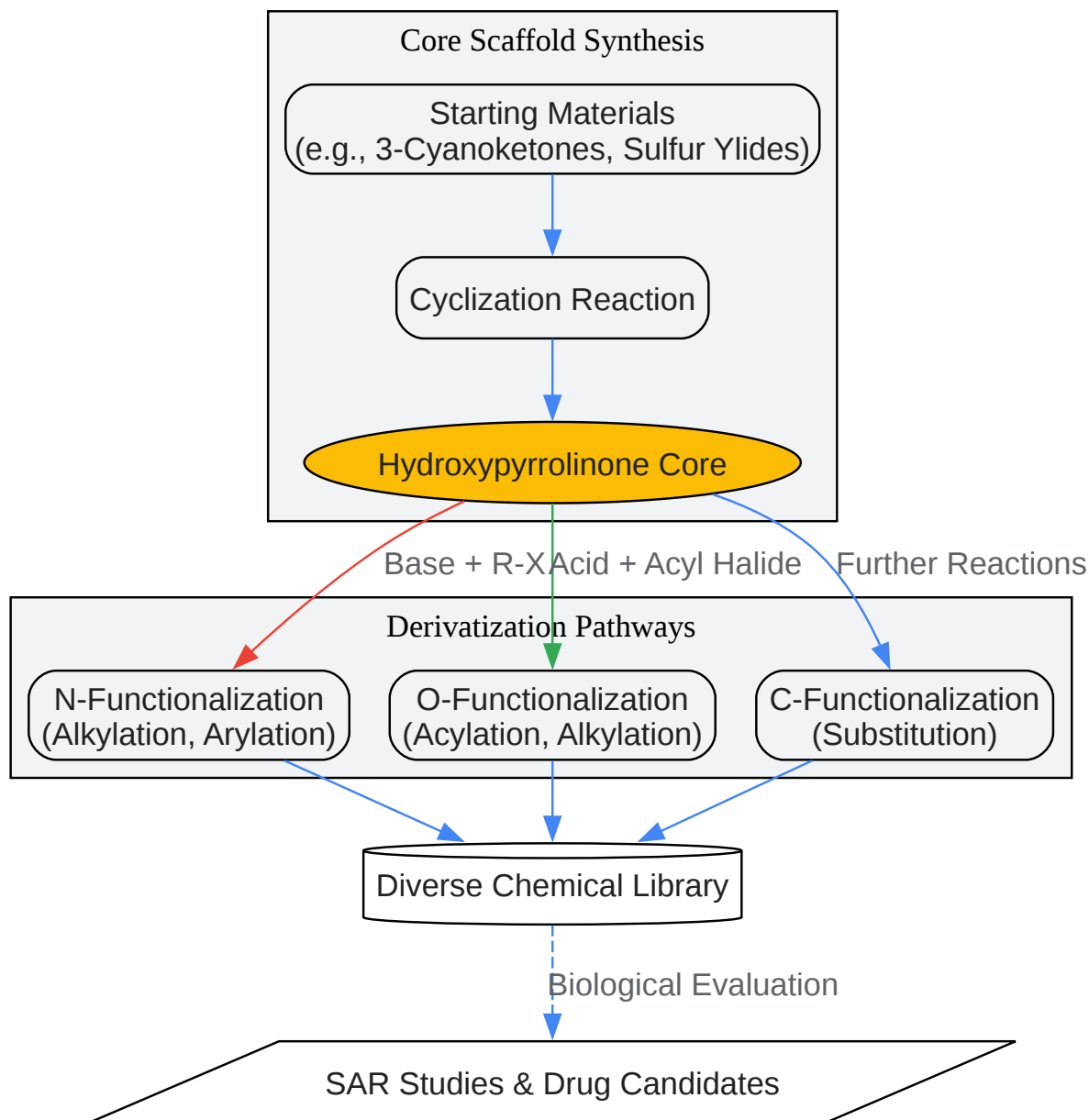
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Caption: Tautomeric forms of the core scaffold.

Functionalization Strategies

The hydroxypyrrolinone scaffold offers several key sites for chemical modification, enabling the synthesis of diverse derivative libraries.

- **N-Functionalization:** The lactam nitrogen is a primary site for modification. N-alkylation and N-arylation can significantly impact the compound's steric and electronic properties, influencing its binding to biological targets. Common methods include reaction with alkyl halides or sulfonates in the presence of a base, or greener approaches using reagents like propylene carbonate.^{[5][6][7]}
- **O-Functionalization:** The hydroxyl group is a versatile handle for introducing a variety of functional groups via O-acylation or O-alkylation. Chemoselective O-acylation can be achieved using acyl halides or anhydrides in an acidic medium like trifluoroacetic acid, which protonates the lactam nitrogen and prevents N-acylation.^{[8][9]} This allows for the introduction of ester functionalities that can act as prodrugs or improve pharmacokinetic properties.
- **C-Functionalization:** The carbon backbone, particularly at positions adjacent to the carbonyl or double bond, can be functionalized. For instance, the synthesis of the core ring itself can be designed to incorporate substituents at specific positions, such as the synthesis of 3,5-diaryl derivatives from substituted 3-cyanoketones.^[1]



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Caption: General workflow for scaffold synthesis and derivatization.

Quantitative Data Summary

Table 1: Synthesis of 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivatives

This table summarizes the yields for the synthesis of various hydroxypyrrolinone derivatives via the base-assisted cyclization of 3-cyanoketones.[1]

Entry	Ar ¹ Substituent	Ar ² Substituent	Product	Yield (%)
1	Phenyl	Phenyl	8a	72
2	4-Tolyl	4-Tolyl	8b	85
3	4-Anisyl	4-Anisyl	8c	81
4	4-Fluorophenyl	4-Fluorophenyl	8d	75
5	4-Chlorophenyl	4-Chlorophenyl	8e	80
6	4-Bromophenyl	4-Bromophenyl	8f	83
7	2-Naphthyl	2-Naphthyl	8g	65

Table 2: Biological Activity of Pyrrolinone Derivatives as P2X3 Receptor Antagonists

This table presents the in vitro activity of representative pyrrolinone derivatives against the human P2X3 receptor.[10]

Compound	R ¹ Group	R ² Group	R ³ Group	IC ₅₀ (μM)
23	4-isoxazolylphenyl	4-methoxybenzoyl	Cyclohexyl	0.025
24a	4-pyridylphenyl	Benzoyl	Cyclohexyl	0.15
24b	4-cyanophenyl	4-fluorobenzoyl	Cyclopentyl	0.08
24c	4-isoxazolylphenyl	Thiophene-2-carbonyl	Cyclohexyl	0.04

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 3,5-Diaryl-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones

This protocol is adapted from the base-assisted cyclization of 3-cyanoketones.[1]

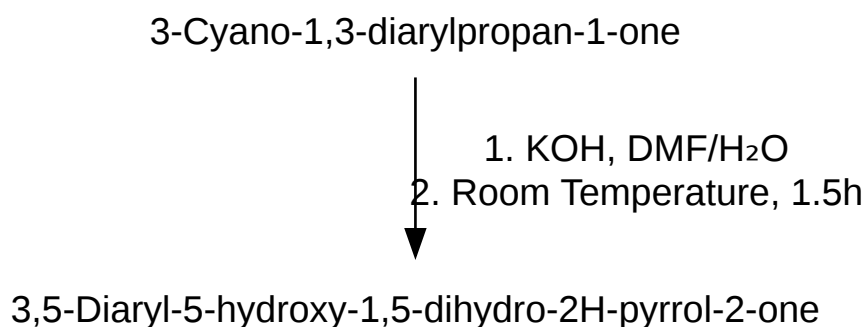
Materials:

- Appropriate 3-cyano-1,3-diarylpropan-1-one (1.0 mmol)
- Potassium hydroxide (KOH) (3.0 mmol, 168 mg)
- Dimethylformamide (DMF), anhydrous (5 mL)
- Water (H₂O), deionized (0.5 mL)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of the 3-cyano-1,3-diarylpropan-1-one (1.0 mmol) in 5 mL of DMF, add KOH (3.0 mmol).
- Add 0.5 mL of water to the reaction mixture.
- Stir the mixture vigorously at room temperature for 1.5 hours. Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into 50 mL of water and extract with EtOAc (3 x 25 mL).

- Combine the organic layers and wash with saturated aqueous NH_4Cl (2 x 20 mL) and then with brine (1 x 20 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography to afford the desired product.



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Caption: Reaction scheme for Protocol 1.

Protocol 2: General Procedure for N-Alkylation of Pyrrolidones

This protocol is a general method adapted from literature procedures for N-alkylation of lactams and other N-heterocycles.[5]

Materials:

- Hydroxypyrrolinone scaffold (1.0 mmol)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 mmol, 207 mg)
- Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 mmol)
- Dimethylformamide (DMF), anhydrous (10 mL)
- Ethyl acetate (EtOAc)

- Water
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve the hydroxypyrrolinone scaffold (1.0 mmol) in anhydrous DMF (10 mL).
- Add anhydrous K_2CO_3 (1.5 mmol) to the solution.
- Add the alkyl halide (1.2 mmol) dropwise to the suspension.
- Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and pour it into 50 mL of water.
- Extract the aqueous mixture with EtOAc (3 x 30 mL).
- Combine the organic extracts, wash with water (2 x 25 mL) and brine (1 x 25 mL).
- Dry the organic phase over anhydrous MgSO_4 , filter, and remove the solvent in vacuo.
- Purify the crude product by flash chromatography on silica gel.

Protocol 3: Chemoselective O-Acylation of the Hydroxyl Group

This protocol is adapted from methods for the selective O-acylation of hydroxyamino acids, which is applicable to the hydroxypyrrolinone core.^{[8][9]}

Materials:

- Hydroxypyrrolinone scaffold (1.0 mmol)

- Trifluoroacetic acid (TFA) (3-5 mL)
- Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.5 mmol)
- Diethyl ether (Et₂O), cold
- Anhydrous methanol (for quenching)

Procedure:

- In a clean, dry flask, dissolve the hydroxypyrrolinone scaffold (1.0 mmol) in anhydrous TFA (3 mL) at 0 °C (ice bath).
- Stir the solution until the starting material is fully dissolved. The amine/lactam function will be protonated.
- Slowly add the acyl chloride (1.5 mmol) to the solution while maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (a co-spot with the starting material is recommended).
- Once the reaction is complete, quench any excess acyl chloride by the careful addition of a small amount of anhydrous methanol at 0 °C.
- Precipitate the product by adding the reaction mixture dropwise into a beaker of cold, vigorously stirred diethyl ether.
- Collect the resulting solid precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether and dry under vacuum to yield the O-acylated product, typically as a TFA salt. Further purification or neutralization can be performed as needed.

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